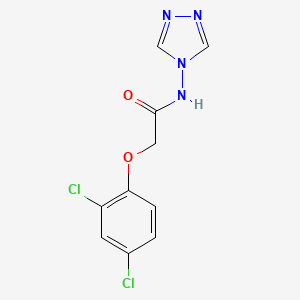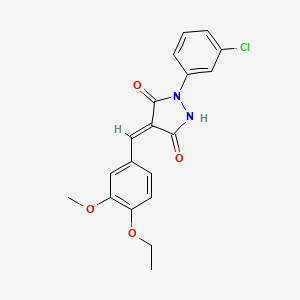![molecular formula C17H15N3O3 B5173914 N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide](/img/structure/B5173914.png)
N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide is a synthetic compound that belongs to the class of organic compounds known as phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. This compound is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction can be carried out under reflux conditions using a suitable solvent such as isopropanol and a catalyst like SiO2-tpy-Nb to obtain the final product with moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached depending on the reagents used.
Applications De Recherche Scientifique
N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mécanisme D'action
The mechanism of action of N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure-activity relationships suggest potential interactions with inflammatory mediators and pain receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,3-dioxoisoindol-2-yl)aminothiocarbohydrazide: A similar compound with a thiosemicarbazide moiety.
N-(indol-2-yl)amides and N-(indol-3-yl)amides: Compounds with indole moieties that share some structural similarities.
Uniqueness
N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide is unique due to its specific combination of the isoindoline and pyridine moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(12-5-3-8-18-11-12)19-9-4-10-20-16(22)13-6-1-2-7-14(13)17(20)23/h1-3,5-8,11H,4,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHZXDVYCCOBQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5173831.png)

![4-[(4-prop-2-enoxyphenyl)methyl]morpholine;hydrochloride](/img/structure/B5173850.png)

![1-(1H-pyrazol-1-ylacetyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5173860.png)


![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5173874.png)
![N-(4-ethylphenyl)-3-{[(4-methylphenyl)carbonyl]amino}benzamide](/img/structure/B5173877.png)
![2-(3-Benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethyl bicyclo[2.2.1]heptane-2-carboxylate;chloride](/img/structure/B5173885.png)
![1,1'-methylenebis{3-[3-(dimethylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione}](/img/structure/B5173898.png)
![N-{1-[1-(N-acetyl-L-alanyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5173903.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5173912.png)
![8-(4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-piperazinyl)-5-nitroquinoline](/img/structure/B5173917.png)
